Isopropyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate
Overview
Description
Isopropyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features a benzisoxazole ring, which is known for its stability and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate typically involves the esterification of 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid, is also optimized to minimize side reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The benzisoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Hydrolysis: 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetic acid and isopropanol.
Reduction: 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]ethanol.
Substitution: Various substituted derivatives of the benzisoxazole ring, depending on the specific reaction conditions.
Scientific Research Applications
Isopropyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Isopropyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The benzisoxazole ring is known to bind to certain enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate: Similar structure but with a methyl ester group instead of an isopropyl group.
Ethyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate: Similar structure but with an ethyl ester group instead of an isopropyl group.
Propyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate: Similar structure but with a propyl ester group instead of an isopropyl group.
Uniqueness
Isopropyl 2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility and reactivity. The isopropyl group may also affect the compound’s biological activity and pharmacokinetics, making it a distinct candidate for various applications.
Properties
IUPAC Name |
propan-2-yl 2-[(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12(2)22-17(20)11-21-14-8-9-15-16(10-14)23-19-18(15)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCUCZMOZROUJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=NO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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